[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
100449-86-3
VCID:
VC0131897
InChI:
InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Molecular Formula:
C53H53Cl6NO18
Molecular Weight:
1204.7 g/mol
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.: 100449-86-3
Reference Standards
VCID: VC0131897
Molecular Formula: C53H53Cl6NO18
Molecular Weight: 1204.7 g/mol
CAS No. | 100449-86-3 |
---|---|
Product Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Molecular Formula | C53H53Cl6NO18 |
Molecular Weight | 1204.7 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1 |
Standard InChIKey | OQFBSZMVMFMSTB-DOWBJONWSA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Synonyms | 2’,7-Bis[(2,2,2-trichloroethoxy)carbonyl]taxol; [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-benzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b- |
PubChem Compound | 14060324 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume